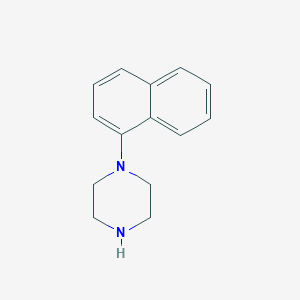

1-(1-Naphthyl)piperazine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-naphthalen-1-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-7,15H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNICFCQJUVFULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973071 | |

| Record name | 1-(Naphthalen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57536-86-4 | |

| Record name | 1-(1-Naphthyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57536-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Naphthyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057536864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Naphthalen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-Naphthalenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ7MR37A24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization in Academic Contexts

Established Synthetic Pathways for 1-(1-Naphthyl)piperazine

The synthesis of this compound primarily relies on the formation of a carbon-nitrogen bond between the naphthalene (B1677914) ring and the piperazine (B1678402) moiety. Several established methods in organic chemistry are utilized to achieve this transformation, with nucleophilic substitution reactions being the most prominent.

Nucleophilic substitution reactions are a cornerstone for the synthesis of arylpiperazines, including this compound. These reactions involve the displacement of a leaving group on the naphthalene ring by a nucleophilic nitrogen atom of the piperazine ring. The primary approaches include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a widely used method for the formation of C-N bonds. organic-chemistry.orgnih.gov It typically involves the reaction of an aryl halide (e.g., 1-bromonaphthalene (B1665260) or 1-chloronaphthalene) with piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The choice of ligand is crucial for the reaction's efficiency.

Ullmann Condensation: A classical method for forming C-N bonds, the Ullmann reaction traditionally involves the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures. thermofisher.comwikipedia.org While effective, this method often requires harsh reaction conditions. Modern variations utilize ligands to facilitate the reaction at lower temperatures. tcichemicals.com

Nucleophilic Aromatic Substitution (SNAr): This reaction is feasible when the naphthalene ring is activated by electron-withdrawing groups, which is not the case for an unsubstituted naphthalene. However, in specific contexts or for the synthesis of certain derivatives, this pathway might be considered. The reaction proceeds via the addition of the nucleophile (piperazine) to the aromatic ring, followed by the elimination of the leaving group. libretexts.orgnih.gov

The yield and purity of this compound are highly dependent on the specific reaction conditions employed. Key parameters that are optimized in academic and industrial settings include:

| Parameter | Influence on Reaction | Typical Conditions |

| Catalyst System | The choice of metal (e.g., Palladium, Copper) and ligand significantly impacts reaction rate and selectivity. | Pd(OAc)₂, CuI with various phosphine or phenanthroline-based ligands. |

| Solvent | The solvent's polarity and boiling point can affect solubility of reactants and the reaction temperature. | Toluene, Dioxane, DMF, DMSO. thermofisher.comtcichemicals.com |

| Base | The base is crucial for deprotonating the piperazine nitrogen and neutralizing the acid formed during the reaction. | Sodium tert-butoxide, Potassium carbonate, Cesium carbonate. |

| Temperature | Reaction rates are temperature-dependent, with higher temperatures often leading to faster reactions but potentially more side products. | Room temperature to >200°C, depending on the method. thermofisher.com |

| Reactant Stoichiometry | The ratio of the naphthyl precursor to piperazine can influence the formation of mono- versus di-substituted products. | An excess of piperazine is often used to favor monosubstitution. |

Optimizing these conditions is a critical aspect of synthetic chemistry to ensure an efficient and clean conversion to the desired product. The purity of the final compound is often assessed using techniques such as NMR spectroscopy and mass spectrometry. mdpi.com

Each synthetic method for preparing naphthylpiperazine derivatives offers distinct advantages and disadvantages.

| Synthetic Approach | Advantages | Disadvantages |

| Buchwald-Hartwig Amination | High yields, broad substrate scope, milder reaction conditions compared to Ullmann. nih.gov | Cost of palladium catalysts and ligands, sensitivity to air and moisture in some cases. |

| Ullmann Condensation | Utilizes less expensive copper catalysts. wikipedia.org | Often requires high temperatures and stoichiometric amounts of copper, can have a narrower substrate scope. thermofisher.com |

| Classical SNAr | Can be performed without a metal catalyst. libretexts.org | Limited to activated aromatic systems, which is not ideal for simple naphthyl precursors. |

The choice of synthetic route often depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the functional group tolerance required for the synthesis of specific derivatives.

Design and Synthesis of this compound Analogues and Derivatives

The modification of the this compound scaffold is a common strategy to develop new compounds with tailored properties. These modifications can be broadly categorized into changes on the piperazine ring and alterations to the naphthyl moiety.

The unsubstituted nitrogen atom of the piperazine ring in this compound provides a convenient handle for a variety of chemical transformations. These modifications allow for the introduction of diverse functional groups, which can significantly alter the molecule's properties. Common modifications include:

Alkylation: The secondary amine of the piperazine ring can be readily alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. ambeed.comnih.gov This allows for the introduction of various alkyl chains.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This is a common method to introduce carbonyl-containing functional groups. colab.ws

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides. nih.gov

These reactions are fundamental in creating libraries of derivatives for screening purposes. For instance, a series of 1-benzhydryl piperazine derivatives have been synthesized through nucleophilic substitution reactions. solubilityofthings.com

Altering the substitution pattern on the naphthyl ring offers another avenue for creating novel analogues. These modifications typically involve electrophilic aromatic substitution reactions. The directing effects of the piperazine substituent, which is an activating group, will influence the position of the incoming electrophile. Naphthalene itself typically undergoes electrophilic substitution at the 1-position (alpha-position) due to the greater stability of the resulting carbocation intermediate. pearson.comonlineorganicchemistrytutor.com However, the presence of the piperazine group at the 1-position will direct incoming electrophiles to other positions on the same or the adjacent ring.

Common electrophilic aromatic substitution reactions that can be applied to the naphthyl ring include:

Nitration: Introduction of a nitro group (-NO₂).

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl).

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.

The precise conditions for these reactions would need to be carefully controlled to achieve selective substitution on the naphthyl ring without affecting the piperazine moiety.

Advanced Synthetic Techniques in this compound Research

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, higher yields, and often cleaner reaction profiles. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of this compound.

The application of microwave irradiation can accelerate reactions that are typically slow under conventional heating, such as nucleophilic aromatic substitution or cross-coupling reactions used to prepare arylpiperazines. The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. rsc.org

A representative example of a microwave-assisted synthesis of an arylpiperazine derivative involves the reaction of an aryl halide with piperazine. In the context of this compound, this would typically involve the reaction of 1-bromonaphthalene or 1-chloronaphthalene (B1664548) with piperazine. The use of microwave irradiation can significantly shorten the reaction time from hours to minutes and improve the yield of the desired product.

Below is a data table comparing a conventional and a microwave-assisted synthesis for a representative arylpiperazine synthesis.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 8 - 24 hours | 10 - 30 minutes |

| Temperature | 100 - 150 °C | 120 - 180 °C |

| Solvent | Toluene, DMF, or DMSO | Ethanol, DMF, or solvent-free |

| Yield | Moderate to Good (50-80%) | Good to Excellent (70-95%) |

The synthesis of enantiomerically pure chiral molecules is of paramount importance in drug discovery and development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov The asymmetric synthesis of chiral piperazine derivatives, including those with a naphthyl substituent, is a challenging but crucial area of research. rsc.org

Several strategies have been developed for the asymmetric synthesis of chiral piperazines. These methods often involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. For instance, a chiral auxiliary can be attached to the piperazine ring to direct the stereoselective introduction of a substituent, after which the auxiliary is removed.

Another approach is the use of transition metal catalysts with chiral ligands to catalyze enantioselective reactions, such as asymmetric hydrogenation or C-N bond formation. While specific examples of the asymmetric synthesis of chiral this compound derivatives are not extensively detailed in readily available literature, the general principles of asymmetric synthesis of arylpiperazines can be applied.

One potential route for the asymmetric synthesis of a chiral naphthylpiperazine derivative could involve the enantioselective alkylation of a protected piperazine at the C2 position, followed by the introduction of the 1-naphthyl group at the N1 position. The success of such a synthesis would be highly dependent on the choice of the chiral catalyst and reaction conditions to achieve high enantiomeric excess (ee).

The following data table illustrates potential outcomes of an asymmetric synthesis of a chiral piperazine derivative.

| Chiral Catalyst / Method | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Yield |

| Rhodium-based chiral phosphine ligand | >95% | N/A | High |

| Chiral auxiliary-directed synthesis | >98% | >99:1 | Moderate to High |

| Organocatalyzed enantioselective addition | 85-95% | N/A | Good |

Pharmacological Profile and Receptor Interactions of 1 1 Naphthyl Piperazine

Serotonergic System Modulation by 1-(1-Naphthyl)piperazine

The primary mechanism of action of this compound involves its broad-spectrum activity on serotonin (B10506) (5-HT) receptors. Its pharmacological profile is defined by a combination of partial agonistic activity at certain 5-HT1 receptor subtypes and antagonistic activity at 5-HT2 receptors. This dual action contributes to its complex influence on serotonergic neurotransmission.

This compound acts as a partial agonist at the 5-HT1A receptor. wikipedia.orgportico.org This interaction is a significant component of its pharmacological profile, contributing to its anxiolytic-like effects observed in animal models. portico.orgnih.gov Studies have shown that 1-NP's activity at the 5-HT1A receptor is a key factor in its potential therapeutic applications. portico.org

The compound also exhibits partial agonism at the 5-HT1B receptor. wikipedia.org Research into arylpiperazide derivatives of 1-naphthylpiperazine has highlighted the parent compound's interaction with this receptor subtype. nih.gov These derivatives have been shown to be potent and selective ligands for 5-HT1B/1D subtypes, with a modified intrinsic activity compared to 1-NP itself. nih.gov

This compound's partial agonism extends to the 5-HT1D, 5-HT1E, and 5-HT1F receptors. wikipedia.org While its affinity for the 5-HT1D receptor is noted, some related compounds like 1-(2-Naphthyl)piperazine show negligible affinity for this subtype. nih.govwikipedia.org The interaction with the 5-HT1E receptor has also been a subject of pharmacological characterization. wikipedia.org

In addition to its agonistic properties, 1-NP also functions as an antagonist at several key serotonin receptors, particularly within the 5-HT2 family.

This compound acts as an antagonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.orgnih.gov Its antagonist properties at the 5-HT2A and 5-HT2C subtypes are particularly well-documented and are thought to mediate some of its behavioral effects. nih.govnih.gov The blockade of the 5-HT2C receptor, in particular, is believed to be the primary driver of the hyperphagia, hyperactivity, and anxiolysis observed in animal studies. wikipedia.org

Interactive Data Tables

Table 1: Receptor Binding Profile of this compound

| Receptor Subtype | Interaction Type | Reference |

| 5-HT1A | Partial Agonist | wikipedia.orgportico.org |

| 5-HT1B | Partial Agonist | wikipedia.orgnih.gov |

| 5-HT1D | Partial Agonist | wikipedia.orgnih.gov |

| 5-HT1E | Partial Agonist | wikipedia.org |

| 5-HT1F | Partial Agonist | wikipedia.org |

| 5-HT2A | Antagonist | wikipedia.orgnih.govnih.gov |

| 5-HT2B | Antagonist | wikipedia.org |

| 5-HT2C | Antagonist | wikipedia.orgnih.gov |

Antagonistic Activities at Serotonin Receptors

5-HT3, 5-HT5A, 5-HT6, and 5-HT7 Receptor Affinities

Beyond its well-documented effects on 5-HT1 and 5-HT2 receptor families, this compound has been shown to possess high affinity for several other serotonin receptor subtypes, including the 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors. wikipedia.org Its interaction with the 5-HT6 receptor has been a subject of particular interest, with studies identifying 1-NP as a valuable template for the development of new 5-HT6 receptor ligands. chemicalbook.com Research has determined its binding affinity (Ki) at the human 5-HT6 receptor to be 120 nM. While high affinity for 5-HT3, 5-HT5A, and 5-HT7 receptors is noted, specific Ki values are not consistently reported across the scientific literature.

Table 1: Documented Serotonin Receptor Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki) | Species |

|---|---|---|

| 5-HT6 | 120 nM | Human |

| 5-HT3 | High Affinity | Not Specified |

| 5-HT5A | High Affinity | Not Specified |

| 5-HT7 | High Affinity | Not Specified |

Data sourced from multiple studies. "High Affinity" indicates that sources mention a significant interaction, but a precise Ki value is not provided.

Serotonin Transporter (SERT) Binding

The interaction of this compound with the serotonin transporter (SERT), a key protein in regulating serotonergic neurotransmission by facilitating the reuptake of serotonin from the synaptic cleft, is less definitively characterized. Some pharmacological profiles suggest that 1-NP may also bind to the SERT. wikipedia.org However, detailed quantitative data, such as a specific binding affinity (Ki) value for SERT, is not widely available in published research, indicating a potential area for further investigation.

Interaction with Other Neurotransmitter Systems

Dopaminergic System Modulation

The 1-naphthylpiperazine chemical structure has served as a foundational scaffold in the design and synthesis of potential atypical antipsychotic agents. nih.gov This line of research has focused on incorporating dopamine (B1211576) antagonist activity into the parent structure. nih.gov Studies involving the docking of various arylpiperazines to the dopamine D2 receptor suggest that the inclusion of a second aromatic ring, such as the naphthyl group in 1-NP, increases the binding affinity compared to simpler phenylpiperazines. This enhanced affinity is attributed to more favorable edge-to-face interactions between the ligand and aromatic residues within the receptor's binding site. Despite these findings, specific binding affinities (Ki values) of the parent compound, this compound, at D2 or other dopamine receptor subtypes are not extensively documented.

Noradrenergic System Modulation

The interaction of this compound with the noradrenergic system, which involves receptors such as the α and β-adrenergic receptors, is not well-defined in the available scientific literature. While many centrally acting drugs are screened for off-target effects at adrenergic receptors, specific data detailing the binding profile or functional activity of 1-NP at these sites is scarce. Therefore, a comprehensive understanding of its influence on noradrenergic neurotransmission remains an area requiring further pharmacological research.

Receptor Binding Studies and Pharmacological Characterization

The elucidation of the pharmacological profile of this compound is heavily reliant on in vitro receptor binding studies. These experimental techniques are fundamental to determining the affinity of a ligand for a multitude of receptors, thereby building a comprehensive picture of its potential biological targets.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone technique used to characterize the interaction of drugs with their receptor targets. scbt.com This method involves the use of a radioactively labeled compound (radioligand) that is known to bind to a specific receptor. uregina.ca The assay measures the ability of a test compound, such as this compound, to compete with and displace the radioligand from the receptor.

The general procedure involves incubating a preparation of cell membranes containing the target receptor with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. ebi.ac.uk After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity remaining on the filter, which represents the bound radioligand, is then quantified. ebi.ac.uk The resulting data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be converted to a binding affinity constant (Ki), which reflects the intrinsic affinity of the compound for the receptor. scbt.com This technique has been instrumental in determining the affinity of 1-NP for various targets, such as the 5-HT6 receptor.

In Vitro Functional Assays (e.g., cAMP formation inhibition)

The functional activity of this compound at various serotonin receptors has been characterized through several in vitro assays, which help to elucidate its agonist, antagonist, or partial agonist properties. These assays measure the cellular response following receptor activation or inhibition.

One key method for assessing the function of G protein-coupled receptors, such as the serotonin receptors, is the phosphoinositide hydrolysis assay. This assay is particularly relevant for receptors that couple to the Gq/11 signaling pathway, including the 5-HT2 receptor family. Research has shown that this compound does not stimulate phosphoinositide hydrolysis in the rat cerebral cortex, a tissue rich in 5-HT2A receptors. Instead, it acts as an antagonist, blocking the stimulation of phosphoinositide hydrolysis induced by serotonin (5-HT). nih.gov Similarly, in the rat choroid plexus, which has a high density of 5-HT2C receptors, this compound did not stimulate phosphoinositide hydrolysis but was able to completely block the effect of 5-HT, indicating it is also a pure antagonist at the 5-HT2C receptor. nih.gov

Further functional studies in rat cortical membranes have provided inhibitory concentration (IC50) values, which quantify the concentration of the compound required to inhibit a specific biological response by 50%. In these assays, this compound demonstrated potent antagonist activity at both 5-HT1 and 5-HT2 receptors. cnreagent.com

The following table summarizes the findings from in vitro functional assays for this compound:

| Assay Type | Tissue/Cell Line | Receptor Target | Functional Activity | IC50 (nM) |

| Phosphoinositide Hydrolysis | Rat Cerebral Cortex | 5-HT2A | Antagonist | Not reported |

| Phosphoinositide Hydrolysis | Rat Choroid Plexus | 5-HT2C | Antagonist | Not reported |

| Inhibition of 5-HT Activity | Rat Cortical Membranes | 5-HT1 | Antagonist | 6 |

| Inhibition of 5-HT Activity | Rat Cortical Membranes | 5-HT2 | Antagonist | 1 |

This table is interactive. Click on the headers to sort the data.

It is important to note that while the provided data confirms the antagonistic properties of this compound at 5-HT1 and 5-HT2 receptors, information regarding its effect on cAMP formation, a key signaling pathway for Gi/o and Gs-coupled receptors, is not extensively detailed in the available literature.

Receptor Selectivity and Affinity Profiling

This compound is characterized as a non-selective serotonergic agent, meaning it binds to a wide array of serotonin (5-HT) receptor subtypes with varying degrees of affinity. wikipedia.org Its pharmacological profile is complex, exhibiting a mix of partial agonism and antagonism at different receptors. wikipedia.org

The compound has been shown to act as a partial agonist at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors. wikipedia.org In contrast, it functions as an antagonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org Furthermore, it possesses high affinity for the 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors. wikipedia.org

The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The following table provides a summary of the receptor binding affinities of this compound for various human serotonin receptors:

| Receptor Subtype | Binding Affinity (Ki) in nM |

| 5-HT6 | 120 |

This table is interactive. Click on the headers to sort the data.

The available quantitative data on the binding affinities of this compound across the full spectrum of serotonin receptors is limited in the publicly accessible literature, which makes a comprehensive, quantitative selectivity profile challenging to construct. However, the qualitative descriptions consistently point to its broad and mixed pharmacological actions within the serotonergic system. wikipedia.orgportico.orgnih.gov

Structure Activity Relationships Sar and Computational Studies

Elucidation of Key Structural Features for Receptor Affinity and Efficacy

The affinity and efficacy of 1-(1-Naphthyl)piperazine at its target receptors, primarily serotonin (B10506) (5-HT) receptors, are not coincidental but are dictated by the specific contributions of its naphthyl and piperazine (B1678402) moieties. wikipedia.orgnih.gov

The large, hydrophobic 1-naphthyl group is a critical feature for the interaction of 1-NP with its biological targets. nih.gov This aromatic system is responsible for anchoring the ligand within the binding pocket of G protein-coupled receptors (GPCRs), such as the serotonin receptors. nih.gov The interaction is believed to be stabilized by non-covalent forces, particularly an edge-to-face CH/π stacking interaction between the electron-rich naphthyl ring and aromatic amino acid residues, like phenylalanine (e.g., Phe6.52 in the 5-HT1A receptor), within the hydrophobic pocket of the receptor. nih.gov This interaction correctly orients the molecule to allow for other key binding events to occur. The size and lipophilicity of the naphthyl group compared to a smaller phenyl ring can significantly influence receptor affinity and selectivity across different receptor subtypes.

Modifying the this compound scaffold with various substituents has been a key strategy in the development of novel ligands with tailored affinities and selectivities. Research has shown that adding substituents to the N4-position of the piperazine ring can dramatically alter the compound's interaction with receptors.

One study explored the effects of adding 4-sulfonyl groups to the 1-NP template to create novel ligands for the 5-HT6 serotonin receptor. nih.gov The introduction of these substituents led to compounds with varying affinities for the h5-HT6 receptor, highlighting the sensitivity of this receptor to the chemical nature of the N4-substituent. nih.gov The findings from this research underscore how targeted substitutions can redirect the pharmacological activity of the parent compound.

Below is a data table of 4-sulfonyl this compound derivatives and their corresponding binding affinities (Ki) for the human 5-HT6 receptor.

| Compound | Substituent (R) at N4-position | h5-HT6 Ki (nM) |

|---|---|---|

| 1-NP (Parent) | -H | 113 |

| Derivative 1 | -SO2-Phenyl | 101 |

| Derivative 2 | -SO2-(4-methoxyphenyl) | 52 |

| Derivative 3 | -SO2-(4-methylphenyl) | 56 |

| Derivative 4 | -SO2-(4-chlorophenyl) | 155 |

| Derivative 5 | -SO2-(4-nitrophenyl) | 277 |

| Derivative 6 | -SO2-Thiophen-2-yl | 123 |

Data sourced from Lee et al., 2005. nih.gov

This data demonstrates that electron-donating groups (like methoxy (B1213986) and methyl) on the phenylsulfonyl ring tend to improve affinity for the 5-HT6 receptor, while electron-withdrawing groups (like chloro and nitro) decrease it. nih.gov

Computational Modeling and Molecular Docking Studies

Computational techniques, including molecular modeling and docking, have provided invaluable atomic-level insights into how this compound and its analogs interact with their receptor targets. These in silico methods have become essential tools for understanding SAR and for designing new molecules with desired pharmacological properties.

Molecular docking studies have been employed to predict the binding pose of arylpiperazine ligands within the active site of various serotonin receptors. nih.govmdpi.com For this compound, these models consistently predict a binding orientation that maximizes key interactions. The protonated nitrogen of the piperazine ring is shown to form a strong ionic interaction with the highly conserved Asp residue in transmembrane helix 3 (TM3). nih.gov Simultaneously, the naphthyl group inserts into a hydrophobic pocket formed by aromatic residues (such as phenylalanine and tryptophan) in other transmembrane helices (e.g., TM5, TM6). nih.gov These computational models visually confirm the SAR data, illustrating how the combination of electrostatic and hydrophobic interactions is essential for stable and high-affinity binding.

The understanding derived from SAR and computational modeling has enabled the rational design of new analogs based on the this compound scaffold. nih.govuab.cat By using 1-NP as a template, researchers have successfully designed compounds with improved properties. For example, it has served as a starting point for developing potential atypical antipsychotic agents by incorporating structural features intended to add dopamine (B1211576) receptor antagonism to the parent molecule's serotonergic profile. nih.gov Similarly, the scaffold was used to rationally design the 5-HT6 receptor ligands shown in the table above. nih.gov This approach, which relies on a deep understanding of the ligand-receptor interactions, allows for targeted chemical modifications to optimize affinity, enhance selectivity against other receptors, and fine-tune the functional activity (e.g., agonist vs. antagonist) of the resulting molecules. uab.cat

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their affinity and selectivity for various receptors, particularly serotonin receptors such as 5-HT1A and 5-HT6. These studies employ a range of molecular descriptors to quantify the physicochemical properties of the molecules and correlate them with their biological activities, often expressed as pKi or pIC50 values.

One notable QSAR study focused on a series of 4-sulfonyl analogs of this compound and their binding affinity for the human 5-HT6 receptor. nih.gov In this research, various physicochemical and structural descriptors were calculated to develop a predictive QSAR model. The goal was to understand how different substituents on the sulfonyl group and the naphthyl ring influence the binding affinity.

The developed QSAR models are typically evaluated using statistical parameters such as the squared correlation coefficient (r²), which indicates the goodness of fit of the model, and the cross-validated squared correlation coefficient (q²), which assesses the predictive ability of the model. A high q² value (typically > 0.5) is indicative of a robust and predictive QSAR model.

For a series of arylpiperazine derivatives, which includes analogs of this compound, QSAR models have been developed to explore their affinity for the 5-HT1A receptor. These models often reveal the importance of electronic and steric properties of the substituents on the aryl ring. For instance, the presence of electron-withdrawing or electron-donating groups at specific positions can significantly alter the binding affinity.

The general equation for a multiple linear regression (MLR) based QSAR model can be represented as:

Biological Activity (e.g., pKi) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

c₀ is the regression constant.

c₁, c₂, ..., cₙ are the coefficients for the respective descriptors.

D₁, D₂, ..., Dₙ are the molecular descriptors.

Below is a hypothetical data table illustrating the kind of data used and generated in a QSAR study of this compound derivatives targeting the 5-HT6 receptor.

| Compound | Substituent (R) | Experimental pKi | Predicted pKi | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) |

|---|---|---|---|---|---|

| 1 | -H | 7.25 | 7.30 | 3.45 | 85.6 |

| 2 | 4-Cl | 7.80 | 7.75 | 4.15 | 90.4 |

| 3 | 4-CH3 | 7.50 | 7.48 | 3.90 | 90.2 |

| 4 | 4-OCH3 | 7.65 | 7.68 | 3.50 | 91.8 |

| 5 | 3-Cl | 7.60 | 7.55 | 4.15 | 90.4 |

| 6 | 3-CH3 | 7.40 | 7.42 | 3.90 | 90.2 |

In more advanced three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D steric and electrostatic fields around the molecules are correlated with their biological activities. These methods provide contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity, offering valuable guidance for the design of new, more potent analogs.

For instance, a CoMFA study on a series of this compound derivatives might reveal that bulky substituents are favored in a particular region of the molecule (indicated by a green contour), while electronegative groups are preferred in another area (indicated by a blue contour). Conversely, regions where bulky groups decrease activity would be shown with a yellow contour, and areas where electropositive groups are detrimental would be indicated by a red contour.

The statistical validation of these 3D-QSAR models is also crucial. A leave-one-out cross-validation procedure is commonly employed, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds, and the resulting q² value provides a measure of the model's predictive power.

While specific, detailed QSAR models for this compound are proprietary or embedded within broader studies of arylpiperazines, the principles outlined above are fundamental to understanding the structure-activity relationships of this compound and its analogs. These computational approaches continue to be a vital tool in the rational design of new ligands with desired pharmacological profiles.

Preclinical Research and in Vivo Studies of 1 1 Naphthyl Piperazine

Investigational Therapeutic Potential

The diverse pharmacological profile of 1-(1-Naphthyl)piperazine has led to investigations into its potential therapeutic applications for a range of central nervous system disorders.

While direct preclinical studies on the antidepressant effects of this compound are limited, its chemical structure as an arylpiperazine derivative places it within a class of compounds that has been extensively explored for antidepressant activity. nih.govnih.govthieme-connect.comthieme-connect.comresearchgate.net The mechanism of action for many arylpiperazine derivatives in the context of depression is linked to their interaction with the serotonergic system, particularly the 5-HT1A receptors. nih.govresearchgate.net Research into new arylpiperazine derivatives continues to explore their potential as antidepressant agents, often by targeting multiple serotonin (B10506) receptors to achieve a desired therapeutic effect. nih.gov

Preclinical studies in rats have demonstrated that this compound can elicit anxiolytic-like effects. nih.govportico.org In the open-field test, a common behavioral model for assessing anxiety in animals, acute administration of 1-NP resulted in an anxiolytic-like behavioral profile. nih.govportico.org This was characterized by an increased number of line crossings and a greater sum of exploratory events. portico.org There was also a tendency, although not statistically significant, for a prolongation of social interaction time. nih.govportico.org These anxiolytic-like properties are thought to be mediated by its action as a mixed 5-HT1A and 5-HT2A/2C receptor ligand. nih.gov In animal studies, the anxiolytic effects of 1-NP are likely mediated predominantly by its blockade of the 5-HT2C receptor. wikipedia.org

The structure of this compound has served as a foundation for the design and synthesis of potential atypical antipsychotic agents. nih.gov The strategy behind this research involves incorporating dopamine (B1211576) antagonist activity into the 1-naphthylpiperazine framework. nih.gov Derivatives of this compound have been synthesized and evaluated for their potential as atypical antipsychotics, with some compounds showing a biochemical profile that predicts antipsychotic activity with a reduced likelihood of causing extrapyramidal side effects. nih.govsemanticscholar.org

Research into the antimicrobial applications of this compound has primarily focused on a derivative, 1-(1-naphthylmethyl)-piperazine (NMP). This compound has been identified as a putative efflux pump inhibitor (EPI) in various bacteria, showing potential to reverse multidrug resistance (MDR). oup.comnih.govnih.govoup.comasm.orgoup.commicrobiologyresearch.orgsemanticscholar.orgresearchgate.net Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, and their inhibition can restore the effectiveness of these drugs.

NMP has demonstrated the ability to reverse MDR in Escherichia coli that overexpress resistance-nodulation-cell division (RND) type efflux pumps. nih.govoup.com Studies on clinical isolates of E. coli have shown that NMP can partially restore susceptibility to fluoroquinolones. nih.govoup.com The mechanism of action is believed to be the inhibition of efflux pumps, which is supported by findings that NMP increases the intracellular accumulation of substances like ethidium (B1194527) bromide. nih.govoup.com

The activity of NMP has also been investigated in other members of the Enterobacteriaceae family. It has been found to have moderate activity in reversing MDR in many, but not all, of these bacteria, with its effects being dependent on the bacterial species and the specific drug. oup.comnih.gov For instance, NMP consistently reduced the minimum inhibitory concentration (MIC) of linezolid (B1675486) in Citrobacter freundii, Enterobacter aerogenes, and Klebsiella pneumoniae. oup.comnih.gov Significant effects were also observed for levofloxacin (B1675101), tetracycline (B611298), and chloramphenicol (B1208) in E. aerogenes, and for levofloxacin and tetracycline in K. pneumoniae. oup.comnih.gov

Below is a data table summarizing the effect of 1-(1-naphthylmethyl)-piperazine (NMP) on the susceptibility of multidrug-resistant E. coli field strains to various antimicrobial agents.

| Antimicrobial Agent | Effect of NMP | Observations |

| Florfenicol | At least fourfold decrease in MIC in most strains | Shown to be a substrate of efflux pumps. microbiologyresearch.org |

| Ciprofloxacin | At least fourfold decrease in MIC in most strains | Shown to be a substrate of efflux pumps. microbiologyresearch.org |

| Tetracycline | At least fourfold decrease in MIC in most strains | Shown to be a substrate of efflux pumps. microbiologyresearch.org |

| Ampicillin | No effect | Not affected by the efflux pump mechanism. microbiologyresearch.org |

Further research has explored the use of NMP in other Gram-negative bacteria. In Vibrio cholerae, NMP has been shown to potentiate the effects of antimicrobial compounds that are substrates for the RND family efflux systems. oup.com In Acinetobacter baumannii, analogs of 1-(1-naphthylmethyl)-piperazine have been synthesized and evaluated as potential new efflux pump inhibitors, with some showing promising activity. asm.org

Antimicrobial Research Applications

Efflux Pump Inhibitor Activity

This compound, also known as 1-NPZ or NMP in some literature, has been identified as a compound capable of inhibiting bacterial efflux pumps, which are a primary mechanism for multidrug resistance (MDR) in bacteria. This activity restores the effectiveness of antibiotics that would otherwise be expelled from the bacterial cell.

Mechanism of Efflux Pump Inhibition

The primary mechanism by which this compound inhibits efflux pumps involves increasing the intracellular concentration of various antimicrobial agents. frontiersin.org Studies have demonstrated that in the presence of this compound, the accumulation of substances like ethidium bromide and the antibiotic levofloxacin is significantly increased within bacterial cells. frontiersin.org This suggests that this compound directly interferes with the pump's ability to extrude these substrates. frontiersin.org

Further research into its mode of action in Klebsiella pneumoniae suggests that this compound may also exert its effects by causing membrane destabilization. nih.gov It is postulated that an early disruption of the bacterial membrane leads to the destabilization of the inner membrane potential, which in turn impairs ATP production and consequently results in the inhibition of efflux pump activity. nih.gov In Escherichia coli, it is thought that this compound binds to the phenylalanine residue-rich lower pocket of the AcrB binding site, a key component of the AcrAB-TolC efflux pump. e-century.us This binding action interferes with the normal function of the pump. The activity of this compound differs from that of other known efflux pump inhibitors, such as Phe-Arg-β-naphthylamide (PAβN), suggesting distinct modes of action. nih.govnih.gov

Reversal of Multidrug Resistance in Bacteria

A significant application of this compound in preclinical research is its ability to reverse multidrug resistance in various bacterial species. frontiersin.orgajol.info By inhibiting the function of efflux pumps, particularly those of the Resistance-Nodulation-Cell Division (RND) family, it enhances bacterial susceptibility to a range of antibiotics. frontiersin.orgajol.info This effect has been observed in studies where the addition of this compound to antibiotics resulted in a significant reduction of their minimum inhibitory concentrations (MICs). nih.govnih.gov

In many cases, this reversal of resistance is sufficient to render previously resistant bacterial strains susceptible to clinically achievable concentrations of antibiotics, particularly fluoroquinolones. nih.govajol.info However, the efficacy of MDR reversal can be dependent on the specific bacterial species and the antibiotic . ajol.info While it can completely reverse resistance in some laboratory strains, its effect on clinical isolates may be partial, likely due to the presence of other resistance mechanisms in these strains. nih.gov

Specific Bacterial Strains and Efflux Pump Systems

The efflux pump inhibitory activity of this compound has been documented against a variety of Gram-negative bacteria and specific efflux systems. Its effects are most pronounced in bacteria that overexpress RND-type efflux pumps. frontiersin.orgnih.gov

| Bacterial Species | Efflux Pump System (Family) | Key Findings |

| Escherichia coli | AcrAB, AcrEF (RND) | Potently reverses MDR in strains overexpressing these pumps; increases intracellular levofloxacin and ethidium bromide. frontiersin.orgnih.govnih.gov |

| Enterobacter aerogenes | RND-type | Shows significant effects in reducing MICs for levofloxacin, tetracycline, and chloramphenicol. nih.govajol.info |

| Klebsiella pneumoniae | RND-type | Effectively reduces MICs for levofloxacin and tetracycline. nih.govajol.info Also causes membrane destabilization. nih.gov |

| Citrobacter freundii | RND-type | Consistently reduces the MIC of linezolid. nih.gov |

| Acinetobacter baumannii | AdeB (RND), AdeJ (RND), AbeM (MATE), Abaq (MFS) | Partially reverses MDR, affecting susceptibility to linezolid, chloramphenicol, and tetracycline. wikipedia.orgnih.gov |

| Vibrio cholerae | RND-type | Potentiates the activity of antimicrobial compounds that are substrates for the V. cholerae RND efflux systems. nih.gov |

| Mycobacterium abscessus | RND-type | Identified as an inhibitor of RND family efflux pumps in this species. medchemexpress.com |

| Serratia marcescens | RND-type | Exhibits no or only minor effects on reversing MDR. nih.govajol.info |

Antimicrobial Drug Susceptibility Studies

The addition of this compound has been shown to significantly lower the minimum inhibitory concentration (MIC) of various antibiotics against multidrug-resistant bacteria. A reduction in the MIC by four-fold or greater is typically considered a significant effect.

Studies on clinical isolates of E. coli found that this compound at a concentration of 100 mg/L produced a significant MIC reduction for levofloxacin and linezolid in over 50% of the isolates tested. nih.gov Similar research on other members of the Enterobacteriaceae family demonstrated its ability to chemosensitize bacteria to several antibiotics. nih.gov For instance, in Enterobacter aerogenes, it significantly reduced the MICs of levofloxacin, tetracycline, and chloramphenicol. nih.gov In Klebsiella pneumoniae, notable effects were seen for levofloxacin and tetracycline. nih.gov The compound also consistently lowered the MIC of linezolid in Citrobacter freundii, Enterobacter aerogenes, and Klebsiella pneumoniae. nih.gov

The table below summarizes the observed reduction in antibiotic MICs in the presence of this compound for various bacterial species.

| Bacterial Species | Antibiotic | Observation |

| Escherichia coli | Levofloxacin | ≥4-fold MIC reduction in >50% of clinical isolates. nih.gov |

| Linezolid | ≥4-fold MIC reduction in >50% of clinical isolates. nih.gov | |

| Florfenicol, Ciprofloxacin, Tetracycline | ≥4-fold MIC reduction in most veterinary field strains and an AcrAB-overexpressing strain. nih.gov | |

| Ampicillin | No effect observed. nih.gov | |

| Enterobacter aerogenes | Levofloxacin, Tetracycline, Chloramphenicol | Significant MIC reduction in >50% of tested isolates. nih.gov |

| Klebsiella pneumoniae | Levofloxacin, Tetracycline | Significant MIC reduction in >50% of tested isolates. nih.gov |

| Citrobacter freundii | Linezolid | Consistent MIC reduction observed. nih.gov |

| Acinetobacter baumannii | Linezolid, Chloramphenicol, Tetracycline | Most affected antibiotics in the presence of 100 mg/L of the inhibitor. nih.gov |

Biofilm Formation Inhibition

Bacterial efflux pumps play a role not only in antibiotic resistance but also in biofilm formation. medchemexpress.com Research has shown that this compound can inhibit the formation of these biofilms. In Mycobacterium abscessus, a non-tuberculous mycobacterium known for forming biofilms, this compound inhibited biofilm formation by approximately 50% when used at sub-MIC levels. medchemexpress.com

In studies involving Klebsiella pneumoniae, treatment with this compound resulted in reduced biofilm formation. nih.gove-century.us This was linked to the downregulation of the lsr operon, which is involved in the production of autoinducer-2, a signaling molecule crucial for biofilm development. nih.gov Similarly, the compound has been shown to significantly reduce biofilm formation by uropathogenic E. coli strains. This suggests that by inhibiting efflux pumps, this compound disrupts processes essential for the establishment of bacterial biofilms. nih.gov

Anticancer Research Applications

In addition to its effects on bacteria, this compound has been investigated for its potential applications in anticancer research. ajol.info Studies have demonstrated its cytotoxic and genotoxic potential against human melanoma cells. ajol.info

Treatment of human MNT-1 melanoma cells with this compound led to a dose-dependent decrease in cell viability and an induction of apoptosis (programmed cell death). ajol.info This cytotoxic activity was also confirmed in a different melanoma cell line, SK-MEL-28. ajol.info

The proposed mechanism for its anticancer effect involves several cellular processes. The compound was found to affect cell cycle progression, causing a delay in the S-phase of the cell cycle. ajol.info Furthermore, treatment with this compound led to an increase in the levels of intracellular reactive oxygen species (ROS), suggesting that it induces oxidative stress within the cancer cells. ajol.info This oxidative stress is believed to be a key factor leading to the observed apoptotic cell death. ajol.info The compound has also been noted to prevent immunosuppression and photocarcinogenesis in preclinical models.

| Cell Line | Cancer Type | Key Findings |

| MNT-1 | Human Melanoma | Decreased cell viability, induced apoptosis and S-phase cell cycle arrest, increased ROS production. ajol.info |

| SK-MEL-28 | Human Melanoma | Confirmed cytotoxic activity against this second melanoma cell line. ajol.info |

Cytotoxicity Studies in Melanoma Cell Lines

The cytotoxic potential of this compound (1-NPZ) has been evaluated in human melanoma cell lines. Research has demonstrated that 1-NPZ exhibits a cytotoxic effect by decreasing cell viability in a dose-dependent manner. nih.gov Studies on the human MNT-1 melanoma cell line showed a significant reduction in cell viability after 24 hours of treatment with 1-NPZ. nih.gov This antitumor activity was also confirmed in a different melanoma cell line, SK-MEL-28. nih.gov The compound's ability to reduce the viability and colony-forming capacity of these cancer cells highlights its potential as a cytotoxic agent against melanoma. nih.gov

| Cell Line | Compound | Effect | Key Finding | Reference |

|---|---|---|---|---|

| MNT-1 (Human Melanoma) | This compound | Decreased Cell Viability | Effect observed in a dose-dependent manner after 24h treatment. | nih.gov |

| SK-MEL-28 (Human Melanoma) | This compound | Decreased Cell Viability | Confirmed the cytotoxic activity observed in MNT-1 cells. | nih.gov |

Induction of Apoptosis and Oxidative Stress in Cancer Cells

Investigations into the mechanisms underlying the cytotoxicity of 1-NPZ have revealed its ability to induce programmed cell death, or apoptosis, in melanoma cells. nih.gov Treatment of MNT-1 cells with 1-NPZ led to a dose-dependent increase in apoptosis. nih.gov This apoptotic effect is closely linked to the induction of oxidative stress. nih.gov Studies have shown that treatment with 1-NPZ results in higher levels of reactive oxygen species (ROS) within the melanoma cells. nih.gov The findings suggest that the cytotoxic and genotoxic potential of 1-NPZ is mediated by its ability to induce oxidative stress, which in turn triggers the apoptotic cell death cascade in cancer cells. nih.gov Furthermore, 1-NPZ was found to significantly increase the expression of cyclooxygenase-2 in MNT-1 cells, an enzyme often associated with inflammation and cancer progression. nih.gov

Effects on Cell Cycle Progression

Beyond inducing apoptosis, this compound influences the proliferation of cancer cells by affecting cell cycle progression. nih.gov In studies involving the MNT-1 human melanoma cell line, treatment with 1-NPZ was shown to mediate a delay in the S-phase of the cell cycle. nih.gov The S-phase is the period of DNA synthesis, and a delay at this stage can inhibit cell division and proliferation. This disruption of the normal cell cycle is a key component of the compound's antitumor activity against melanoma cells. nih.gov

General Preclinical Assessment

Dose-Response Studies

Dose-response studies have been conducted in animal models to characterize the pharmacological effects of this compound. In one study, various doses of 1-NPZ, ranging from 1.0 to 15 mg/kg, were administered intraperitoneally to rats to monitor its effects on brain serotonin metabolism and motor activity. nih.gov The results indicated that doses between 2.5 and 15.0 mg/kg produced a dose-dependent increase in motor activity and a decrease in the concentration of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the brain. nih.gov These studies are crucial for establishing the relationship between the administered dose and the magnitude of the biological response.

| Dose Range (mg/kg, i.p.) | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| 1.0 - 15.0 | Rat | Monitored effects on brain 5-HT metabolism and motor activity. | nih.gov |

| 2.5 - 15.0 | Rat | Dose-dependent increase in motor activity. | nih.gov |

| 2.5 - 15.0 | Rat | Dose-dependent decrease in brain 5-HIAA concentration. | nih.gov |

Animal Model Selection and Experimental Design

Preclinical in vivo evaluation of this compound has primarily utilized rodent models, particularly rats. Wistar rats have been employed in studies designed to assess the compound's pharmacokinetic profile and its effects on the central nervous system. nih.govacs.org For instance, rats were used to compare the serotonergic and motor responses to 1-NPZ in both unrestrained and repeatedly restrained conditions to investigate adaptation to stress. nih.gov Experimental designs have involved administering the compound and subsequently analyzing brain tissue or observing behavioral changes. nih.gov The selection of the rat model is common in preclinical research for evaluating the behavioral and neurochemical effects of potential therapeutic agents. nih.gov

Biomarker Analysis in Preclinical Studies

In the preclinical assessment of this compound, specific biomarkers have been analyzed to understand its mechanism of action. A key biomarker monitored in neuropharmacological studies is the brain concentration of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin. nih.gov A decrease in brain 5-HIAA levels following administration of 1-NPZ is considered a presynaptic response, indicating an effect on serotonin metabolism. nih.gov The analysis of such biomarkers is essential for elucidating the pharmacodynamic effects of the compound and provides a measurable indicator of its biological activity in vivo. nih.govgavinpublishers.com

Advanced Research Directions and Future Perspectives

Development of 1-(1-Naphthyl)piperazine as a Template for Novel Ligands

The this compound core structure is a versatile template for the design of new ligands targeting various receptors. solubilityofthings.com Its naphthyl group and piperazine (B1678402) ring are amenable to chemical modifications, allowing for the fine-tuning of pharmacological properties to achieve desired selectivity and potency. solubilityofthings.comnih.gov

Researchers have successfully used 1-NP as a starting point to develop ligands for serotonin (B10506) receptors. For instance, the addition of a 4-sulfonyl group to the piperazine ring resulted in a novel class of ligands with affinity for human 5-HT6 receptors. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, revealing how specific structural changes influence a compound's interaction with its biological target. For example, studies on arylpiperazide derivatives of 1-NP showed that modifications to the arylpiperazide substituent could modulate the intrinsic activity at the human 5-HT1B receptor, leading to the identification of potent and selective antagonists. nih.gov

The development of derivatives such as CSP-2503, S-14506, and S-14671 highlights the utility of the 1-NP scaffold in creating compounds with distinct pharmacological profiles. wikipedia.org The piperazine ring, in particular, is a key component for whole-cell activity in certain applications, as replacing it with a more flexible structure can lead to a loss of efficacy. nih.gov

Table 1: Examples of this compound Derivatives and their Targets

| Derivative | Target | Key Structural Modification |

|---|---|---|

| 4-Sulfonyl analogs | 5-HT6 Receptor | Addition of a sulfonyl group to the piperazine ring |

| Arylpiperazide derivatives (e.g., 4a) | 5-HT1B/1D Receptors | Addition of an arylpiperazide substituent |

| CSP-2503 | Serotonin Receptors | Specific proprietary modifications |

| S-14506 | Serotonin Receptors | Specific proprietary modifications |

| S-14671 | Serotonin Receptors | Specific proprietary modifications |

Exploration of Combination Therapies involving this compound Derivatives

An exciting area of research is the use of 1-NP derivatives in combination therapies, particularly in overcoming multidrug resistance (MDR) in bacteria. A derivative, 1-(1-Naphthylmethyl)-piperazine (NMP), has been identified as a putative efflux pump inhibitor (EPI). oup.comnih.gov Efflux pumps are proteins in bacteria that actively expel antibiotics, rendering them ineffective. By inhibiting these pumps, NMP can restore the susceptibility of resistant bacteria to conventional antibiotics. nih.gov

Studies have shown that in the presence of NMP, the minimum inhibitory concentration (MIC) of antibiotics like levofloxacin (B1675101) and linezolid (B1675486) against clinical isolates of Escherichia coli was significantly reduced. oup.comnih.gov This synergistic effect suggests that combining NMP or similar derivatives with existing antibiotics could be a viable strategy to combat resistant infections. nih.gov Interestingly, the activity of NMP differs from other EPIs like Phe-Arg-β-naphthylamide (PAβN), indicating different modes of action and the potential for developing a range of EPIs with distinct profiles. nih.gov

Table 2: Effect of 1-(1-Naphthylmethyl)-piperazine (NMP) on Antibiotic Susceptibility in E. coli

| Antimicrobial Agent | Effect of Combination with NMP (100 mg/L) |

|---|---|

| Levofloxacin | ≥4-fold reduction in MIC in >50% of isolates oup.comnih.gov |

| Linezolid | ≥4-fold reduction in MIC in >50% of isolates oup.comnih.gov |

| Ethidium (B1194527) Bromide | ≥4-fold reduction in MIC in >50% of isolates oup.comnih.gov |

Mechanistic Insights into the Biological Actions of this compound

Understanding the precise molecular mechanisms of 1-NP is fundamental to its development. It is known to be a non-selective, mixed serotonergic agent. wikipedia.org Its biological action stems from its complex interactions with a wide array of serotonin (5-HT) receptors. wikipedia.org

1-NP acts as a partial agonist at several 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F. wikipedia.org Simultaneously, it functions as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org It also shows high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors. wikipedia.org This promiscuous binding profile explains its varied physiological effects, such as anxiolysis, which is thought to be primarily mediated by the blockade of the 5-HT2C receptor. wikipedia.orgnih.gov

The mechanism for its efflux pump inhibitory activity involves the disruption of the pump's function, leading to the intracellular accumulation of substances that would otherwise be expelled, such as ethidium bromide and certain antibiotics. oup.comnih.gov

Emerging Applications and Unexplored Research Avenues

Beyond its well-documented role in neuroscience research, 1-NP and its derivatives are finding new applications. The potential use as an adjunct to antibiotic therapy to combat MDR is a significant emerging field. nih.govresearchgate.net Furthermore, derivatives have been investigated as potential atypical antipsychotic agents. acs.org

Another novel application is in the development of fluorescent chemosensors. By incorporating the piperazine and naphthalene (B1677914) moieties into larger molecular structures, scientists have created probes that can detect pH changes and the presence of heavy metal ions like Cu2+ and Hg2+. mdpi.com

Unexplored avenues for research include:

Targeted Drug Delivery: Modifying 1-NP derivatives to specifically target certain tissues or cell types could enhance efficacy and reduce off-target effects.

Antiviral Applications: Given that some piperazine-containing compounds exhibit antiviral properties, exploring the potential of 1-NP derivatives against viral targets is a plausible research direction.

Neurodegenerative Diseases: The complex serotonergic system is implicated in diseases like Alzheimer's and Parkinson's. Investigating the potential of highly selective 1-NP derivatives to modulate pathological pathways in these conditions could be fruitful. mdpi.com

Integration of Omics Technologies in this compound Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive, system-level understanding of the biological effects of 1-NP and its derivatives. nih.govmdpi.commdpi.com While specific omics studies on 1-NP are not yet widely published, this approach holds immense potential.

Transcriptomics (RNA-seq): Can reveal how 1-NP derivatives alter gene expression in target cells (e.g., neurons or bacteria), helping to identify the signaling pathways they modulate. mdpi.com

Proteomics: Can identify the full spectrum of proteins that physically interact with 1-NP derivatives, potentially uncovering new biological targets. nih.gov It can also quantify changes in protein expression levels following treatment, offering insights into the compound's mechanism of action.

Metabolomics: Can analyze how these compounds affect the metabolic profile of a cell or organism, which is particularly useful for understanding their effects on cellular energy and signaling pathways.

Interactomics: Can map the complex network of interactions between proteins, genes, and metabolites that are perturbed by the compound, providing a holistic view of its biological impact. nih.gov

By integrating these large-scale datasets, researchers can build more accurate models of how 1-NP derivatives function, identify biomarkers for their effects, and discover novel therapeutic applications. mdpi.comnih.gov

Challenges and Future Directions in this compound Research

Despite its promise, research on 1-NP faces several challenges. The primary challenge is the compound's lack of selectivity, as it interacts with a broad range of serotonin receptors. wikipedia.org This can lead to a complex pharmacological profile and potential for off-target effects. Another challenge is translating the efficacy of derivatives like the efflux pump inhibitor NMP from in vitro and preclinical models to clinical settings. nih.gov

Future research will likely focus on:

Rational Drug Design: Employing computational modeling and medicinal chemistry to design new derivatives with high selectivity for specific receptor subtypes. This will help to create more targeted therapies with fewer side effects.

Elucidating Efflux Pump Inhibition: Further investigation into the precise mechanism by which NMP and its analogs inhibit different types of efflux pumps across various bacterial species is needed.

Clinical Translation: Moving promising compounds from preclinical studies into clinical trials, particularly for applications in infectious diseases and psychiatry.

Systems Biology Approaches: Fully leveraging omics technologies to understand the network-level effects of these compounds and to identify patient populations that are most likely to respond to treatment. plengegen.com

By addressing these challenges and pursuing these future directions, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and quantifying 1-(1-Naphthyl)piperazine in complex matrices?

- Methodological Answer :

- HPLC with Internal Standards : Use high-performance liquid chromatography (HPLC) with a p-tolylpiperazine (pTP) internal standard to enhance sensitivity and accuracy. This approach minimizes matrix interference and improves quantification limits for piperazine analogs in biological samples like hair .

- Raman Microspectroscopy : Optimize laser power (e.g., 20 mW) and scan numbers (128–256 scans) to generate high-resolution spectra. Multivariate analysis (PCA and LDA) can distinguish structural isomers, critical for differentiating this compound from positional analogs .

- GC-EI-MS : Utilize spectral libraries (e.g., SWGDRUG) to identify fragmentation patterns specific to arylpiperazines, focusing on ions like m/z 176 (common to phenylpiperazines) and characteristic neutral losses .

Q. How can the purity and structural integrity of synthesized this compound derivatives be validated?

- Methodological Answer :

- Elemental Analysis and Spectral Data : Confirm molecular composition via elemental analysis (C, H, N). Use NMR (¹H/¹³C) to verify substituent positions on the naphthyl and piperazine rings. For example, aromatic protons in the naphthyl group exhibit distinct splitting patterns in ¹H NMR .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., up to 200°C) to detect solvent residues or decomposition byproducts. Crystalline inclusion complexes (e.g., with β-cyclodextrin) improve stability and reduce hygroscopicity .

Advanced Research Questions

Q. How do structural modifications to the piperazine ring (e.g., naphthyl substitution) influence receptor binding affinity and selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of derivatives in receptor assays (e.g., 5-HT₁A). For example, arylpiperazines with coplanar aryl rings show higher affinity due to enhanced π-π interactions with receptor pockets. Use computational docking (e.g., AutoDock Vina) to predict binding conformations .

- Thermodynamic Profiling : Measure pKa values (e.g., 8.1–10.2 for piperazine derivatives) to assess protonation states under physiological conditions. Derivatives with lower pKa may exhibit improved blood-brain barrier penetration .

Q. How can contradictions in biological activity data (e.g., reduced toxicity vs. lowered efficacy) be resolved for modified this compound analogs?

- Methodological Answer :

- Dose-Response and Toxicity Screens : Conduct parallel assays for LD₅₀ (e.g., in rodent models) and IC₅₀ (e.g., enzyme inhibition). For example, β-cyclodextrin-modified derivatives may reduce toxicity but require higher doses to maintain efficacy, necessitating formulation optimization .

- Metabolic Stability Testing : Use liver microsomes to evaluate cytochrome P450-mediated degradation. Derivatives with electron-withdrawing groups (e.g., nitro) on the naphthyl ring may exhibit prolonged half-lives .

Q. What experimental strategies optimize CO₂ capture efficiency using piperazine-based solvents, and how do they apply to this compound derivatives?

- Methodological Answer :

- Parametric Analysis in Membrane Contactors : Vary flow rates (0.5–2.0 L/min), K₂CO₃ concentration (10–30 wt%), and temperature (25–50°C) to maximize CO₂ absorption rates. Piperazine enhances reaction kinetics by stabilizing carbamate intermediates, though naphthyl-substituted derivatives may require surfactant additives to improve solubility .

- Diffusion Coefficient Modeling : Apply the modified Stokes-Einstein equation to predict solvent diffusivity. For this compound in aqueous blends, experimental D values (1.2–2.5 × 10⁻⁹ m²/s at 298–323 K) correlate with viscosity trends .

Key Research Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.